Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Description

Structural Overview and Nomenclature

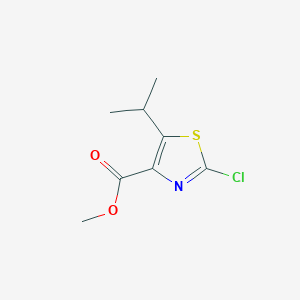

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate possesses the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 grams per mole. The compound is registered under Chemical Abstracts Service number 81569-27-9 and carries the MDL number MFCD09265506. The systematic IUPAC nomenclature for this compound is methyl 2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylate, reflecting the precise positioning of functional groups around the thiazole ring system.

The structural architecture of this compound centers on a 1,3-thiazole ring bearing three distinct substituents. The thiazole core consists of a five-membered aromatic ring containing one nitrogen atom at position 3 and one sulfur atom at position 1. The chlorine atom occupies position 2 of the thiazole ring, directly adjacent to the nitrogen heteroatom. The isopropyl group is positioned at carbon-5, while the methyl carboxylate functionality is attached to carbon-4.

The compound exists as an off-white powder at room temperature, with computed properties indicating significant lipophilicity. The XLogP3-AA value of 3.3 suggests favorable partitioning into lipid phases, while the compound contains zero hydrogen bond donors and four hydrogen bond acceptors according to computational analysis. The rotatable bond count of three indicates moderate conformational flexibility, primarily associated with the isopropyl and methyl ester substituents.

Historical Context in Thiazole Chemistry

The thiazole ring system, fundamental to this compound, has its origins in the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who first described thiazole compounds on November 18, 1887. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber established the foundational understanding of thiazole chemistry by defining thiazoles as nitrogen and sulfur-containing ring systems with the formula (CH)₃NS that relate to pyridine as thiophene relates to benzene.

The historical development of thiazole chemistry involved significant contributions from multiple researchers over several decades. Hantzsch and Weber began their investigations with α-thiocyanoacetone imine, obtained from the reaction of ammonium thiocyanate with chloroacetone. Through careful structural analysis, they discovered that this compound possessed a cyclic structure derived from the thiazole nucleus, leading to the identification of the first free thiazole, 4-methylthiazole, obtained through reduction of 2-oxy-4-methylthiazole.

The work of Hantzsch laid the groundwork for modern thiazole synthesis, particularly the Hantzsch thiazole synthesis, which remains a fundamental method for constructing thiazole rings through the interaction of α-haloketones or α-halogenaldehydes with thioamides. This historical foundation has enabled the development of numerous thiazole derivatives, including this compound, which exemplifies the sophisticated synthetic approaches now available for creating functionalized thiazole compounds.

Classification within Heterocyclic Compounds

This compound belongs to the broader class of heterocyclic compounds, specifically within the azole subfamily of five-membered rings containing at least one nitrogen atom. Thiazoles are classified as members of the azoles, alongside imidazoles and oxazoles, forming a significant group of aromatic heterocycles. The thiazole ring system is characterized by the presence of both sulfur and nitrogen heteroatoms, distinguishing it from other azole derivatives.

Within the heterocyclic classification system, thiazoles occupy a unique position due to their electronic structure and reactivity patterns. The thiazole ring demonstrates significant π-electron delocalization, conferring aromatic character that is evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. The calculated π-electron density identifies carbon-5 as the primary site for electrophilic substitution, while carbon-2 hydrogen shows susceptibility to deprotonation.

| Classification Level | Category | Characteristics |

|---|---|---|

| Ring Size | Five-membered | Aromatic heterocycle |

| Heteroatom Content | Two heteroatoms | Nitrogen and sulfur |

| Azole Subfamily | Thiazole | 1,3-thiazole configuration |

| Substitution Pattern | Tri-substituted | Positions 2, 4, and 5 occupied |

| Functional Groups | Ester and halide | Methyl carboxylate and chlorine |

The compound represents a fully substituted thiazole derivative, with functional groups occupying three of the available positions on the five-membered ring. This substitution pattern places this compound within the category of polysubstituted thiazoles, which often exhibit enhanced biological activity and synthetic utility compared to simpler thiazole derivatives.

Significance in Organic and Medicinal Chemistry Research

This compound holds considerable significance in organic and medicinal chemistry research due to the established importance of thiazole-containing compounds in pharmaceutical development and synthetic methodology. The thiazole moiety has been recognized as a versatile scaffold contributing to the development of numerous therapeutic agents, with the ring system found in natural products, FDA-approved drugs, and functional materials.

Research applications of thiazole derivatives, including compounds structurally related to this compound, span multiple therapeutic areas. The thiazole ring system appears in various antimicrobial agents, with studies demonstrating that thiazole-containing hybrid compounds exhibit significant biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The structure-activity relationships observed in thiazole derivatives indicate that specific substitution patterns, such as those present in this compound, can influence biological activity and pharmacokinetic properties.

Recent synthetic methodologies have demonstrated the utility of thiazole derivatives as intermediates in multicomponent reactions. The development of one-pot multicomponent synthesis approaches for fully substituted 1,3-thiazoles has highlighted the importance of thiazole building blocks in accessing diverse molecular libraries for drug discovery applications. These synthetic advances have particular relevance for compounds like this compound, which can serve as precursors or intermediates in the construction of more complex bioactive molecules.

The research significance of this compound extends to its potential applications in the synthesis of DNA minor groove binders and other bioactive compounds. Studies have demonstrated the use of thiazole-4-carboxylate derivatives as key intermediates in the preparation of compounds designed to interact with nucleic acid structures. The specific substitution pattern present in this compound, particularly the presence of the methyl ester functionality, provides synthetic versatility for further chemical transformations and biological evaluations.

Properties

IUPAC Name |

methyl 2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDCUPKYEPBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515259 | |

| Record name | Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-27-9 | |

| Record name | Methyl 2-chloro-5-(1-methylethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate typically involves the reaction of 2-chloro-5-isopropylthiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the esterification reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the thiazole ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted thiazole derivatives.

Ester Hydrolysis: 2-chloro-5-isopropylthiazole-4-carboxylic acid and methanol.

Oxidation: 2-chloro-5-carboxylthiazole-4-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazole Derivatives

Key Observations:

Electrophilicity and Reactivity: The chloro group at position 2 in this compound enhances its susceptibility to nucleophilic substitution reactions compared to non-halogenated analogs. This property is critical in synthetic modifications for drug discovery.

Such effects are less pronounced in compounds with smaller substituents (e.g., methyl or ethyl groups) .

Hydrogen Bonding and Crystallinity: Unlike the compounds in , which feature hydrogen-bonding moieties like oxazolidinone or hydroxy groups, this compound relies on weaker van der Waals interactions for crystal packing, as inferred from its lack of strong hydrogen-bond donors .

Physicochemical and Hazard Profiles

- Solubility : The hydrophobic isopropyl group reduces aqueous solubility compared to thiazole derivatives with polar substituents (e.g., hydroxy or carbamate groups).

- Hazards : The compound’s toxicity profile (harmful by inhalation, skin contact, and ingestion) contrasts with derivatives lacking halogen substituents, which often exhibit lower acute toxicity .

Biological Activity

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological activity. The presence of the chlorine atom and isopropyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound.

Key Findings:

- In vitro Studies : The compound has shown significant activity against various bacterial strains. For example, it exhibited minimum inhibitory concentration (MIC) values below 100 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is attributed to the compound's ability to inhibit bacterial topoisomerases, which are essential for DNA replication .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

The antifungal activity of this compound has also been investigated.

Research Insights:

- Fungal Strains Tested : The compound was evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger.

- Results : It demonstrated effective inhibition at concentrations comparable to standard antifungal agents like fluconazole .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound.

Case Studies:

- Cell Line Testing : The compound was tested on various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7).

- Cytotoxicity Assays : Using the MTT assay, it was found that the compound significantly reduced cell viability with an IC50 value of approximately 40 µM against HEPG2 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 40 |

| MCF-7 | 60 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, and how are yields optimized?

The compound is typically synthesized via cyclization and esterification reactions. A common method involves refluxing precursors (e.g., thioamides or chloroacetic acid derivatives) in acetic acid with sodium acetate as a catalyst. For example, analogous thiazole syntheses require refluxing at 110–120°C for 3–5 hours, followed by crystallization from DMF/acetic acid mixtures . Yields can be improved by optimizing stoichiometry (1.1:1 molar ratio of aldehyde to thioamide) and using inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity (>95%) .

Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thioamide | Acetic acid | NaOAc | 110–120 | 3–5 | 60–75 |

Q. How is this compound characterized, and what analytical data are critical?

Key characterization methods include:

- NMR : H and C NMR to confirm substituent positions (e.g., thiazole ring protons at δ 6.8–7.2 ppm, isopropyl CH at δ 1.2–1.4 ppm) .

- IR : Peaks at 1700–1750 cm (ester C=O) and 650–700 cm (C-Cl) .

- Mass Spectrometry : Molecular ion [M+H] at m/z 219.688 .

- Elemental Analysis : Agreement with theoretical C, H, N, S values (±0.3%) .

Q. What are the stability considerations for this compound during storage?

The compound degrades under prolonged exposure to moisture or light. Recommended storage: 2–8°C in amber vials under argon, with desiccants (silica gel). Stability studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions of this thiazole derivative?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electrophilic substitution sites (e.g., C-2 chlorine as a leaving group) and hydrogen-bonding patterns. For crystallography, graph-set analysis (e.g., Etter’s rules) identifies motifs like hydrogen bonds between carbonyl oxygen and adjacent NH groups, critical for crystal packing .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Discrepancies often arise from polymorphic forms or impurities. Approaches include:

Q. How is this compound utilized in bioactivity studies, and what mechanistic insights exist?

While direct data are limited, structurally similar thiazoles exhibit enzyme inhibition (e.g., cyclooxygenase-2). Proposed assays:

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include twinning or weak diffraction. Using SHELXL for refinement:

- Apply TWIN/BASF commands for twinned data.

- Restrain thermal parameters (ISOR) for disordered isopropyl groups.

- Validate with R < 5% and wR < 12% .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.